6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy
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Overview
Description
6®-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6®-dimethyl-1,2,6,7,8,8d®-hexahydro-1(S)-naphthyl]ethy} is a complex organic compound with a unique structure that includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6®-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6®-dimethyl-1,2,6,7,8,8d®-hexahydro-1(S)-naphthyl]ethy} involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically begins with the preparation of the naphthyl core, followed by the introduction of the butyryloxy and methyl groups through a series of substitution and addition reactions. Common reagents used in these reactions include organometallic compounds, acids, and bases, with reaction conditions often involving specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, efficiency, and safety. This could include the use of continuous flow reactors to improve reaction rates and yields, as well as advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6®-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6®-dimethyl-1,2,6,7,8,8d®-hexahydro-1(S)-naphthyl]ethy} can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
6®-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6®-dimethyl-1,2,6,7,8,8d®-hexahydro-1(S)-naphthyl]ethy} has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6®-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6®-dimethyl-1,2,6,7,8,8d®-hexahydro-1(S)-naphthyl]ethy} involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
6®-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6®-dimethyl-1,2,6,7,8,8d®-hexahydro-1(S)-naphthyl]ethy} can be compared with other similar compounds, such as:
Bismutotantalite (BiTaO4): A compound with a similar structure but different chemical properties and applications.
Stibiotantalite (SbTaO4): Another similar compound with distinct properties and uses.
The uniqueness of 6®-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6®-dimethyl-1,2,6,7,8,8d®-hexahydro-1(S)-naphthyl]ethy} lies in its specific stereochemistry and the resulting biological and chemical properties, which make it a valuable compound for various scientific research applications.
Properties
CAS No. |
1217723-49-3 |
---|---|
Molecular Formula |
C30H50O5Si |
Molecular Weight |
521.828 |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20-,21-,23+,24+,25-,26-,28-/m0/s1/i3D3 |
InChI Key |
YZUJIMXHROAZNZ-GLDHCNMCSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Synonyms |
(2S)-2-Methylbutanoic Acid (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl Ester; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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